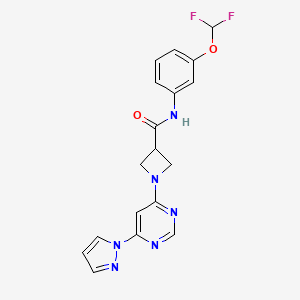
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H16F2N6O2 and its molecular weight is 386.363. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research has identified pyrazolopyrimidines derivatives as potential anticancer and anti-5-lipoxygenase agents. A study synthesized a series of these compounds, including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, and screened them for cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7. Their structure-activity relationship was also discussed, highlighting the therapeutic potential of these compounds in cancer treatment (Rahmouni et al., 2016).
Antiviral and Antitumor Properties
Pyrazolo[3,4-d]pyrimidine ribonucleosides have been prepared and tested for their biological activity. These compounds, including 6-azacadeguomycin and various 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines, showed significant in vitro activity against viruses like measles and exhibited moderate antitumor activity against leukemia cell lines (Petrie et al., 1985).
Adenosine Receptor Affinity
A study on mono-α-carbamoylethylthio-substituted pyrazolo[3,4-d]pyrimidines reported that these compounds exhibit affinity for adenosine receptors. One such compound showed antagonist activity at the A1 adenosine receptor, indicating potential applications in therapies targeting adenosine receptors (Quinn, Scammells, & Tucker, 1991).
Antimicrobial and Antioxidant Activities
Some pyrazole and pyrimidine derivatives have been synthesized and shown to have excellent in vitro antitumor activity against certain cell lines. Additionally, these compounds exhibited high antimicrobial and antioxidant activities, indicating their potential use in treating infections and oxidative stress-related conditions (Farag & Fahim, 2019).
Fungicidal Properties
Pyrazolo[1,5-a]pyrimidine derivatives, which are structural analogues of the fungicide carboxin, have been synthesized and tested for fungicidal activity. These studies contribute to understanding the structural requirements for effective fungicidal agents (Huppatz, 1985).
Anti-Inflammatory and Anti-Cancer Activities
The synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines has been reported, along with their anti-inflammatory and anti-cancer activities. This includes a focus on the structural elucidation of these compounds and their biological screening, further highlighting the diverse therapeutic potential of pyrazolopyrimidine derivatives (Kaping et al., 2020).
Catalytic Synthesis Methods
Advancements in the catalytic synthesis of pyrazolo[3,4-d]pyrimidines have been reported, providing efficient methods for producing these compounds. Such advancements are crucial for streamlining the production of these compounds for further research and potential therapeutic applications (Heravi et al., 2007).
Nonsteroidal Antiinflammatory Properties
Research into pyrazolo[1,5-a]pyrimidin-7-ones has shown that these compounds can have significant anti-inflammatory properties without the ulcerogenic activity often associated with nonsteroidal anti-inflammatory drugs. This suggests their potential as safer alternatives for treating inflammation-related conditions (Auzzi et al., 1983).
Synthesis and Antibacterial Activity
New pyrazole and pyrazolopyrimidine derivatives have been synthesized and evaluated for their antibacterial activity. These studies provide insights into the potential use of these compounds in combating bacterial infections (Rahmouni et al., 2014).
Antioxidant and Cytochrome c Peroxidase Inhibition
Novel indole-based heterocycles with pyrazolo[1,5-a]pyrimidine scaffolds have been designed and synthesized, exhibiting significant antioxidant activity and potential as cytochrome c peroxidase inhibitors. This research contributes to the development of novel antioxidants and therapeutic agents targeting oxidative stress (Aziz et al., 2021).
Eigenschaften
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N6O2/c19-18(20)28-14-4-1-3-13(7-14)24-17(27)12-9-25(10-12)15-8-16(22-11-21-15)26-6-2-5-23-26/h1-8,11-12,18H,9-10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVOHFUJCDKYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC(=CC=C4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

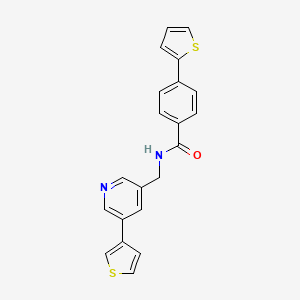
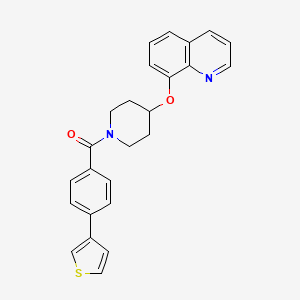

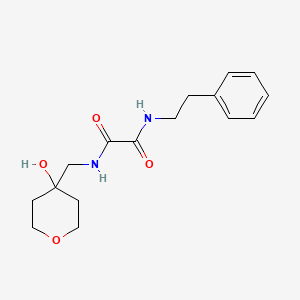
![N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887391.png)
![2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2887392.png)
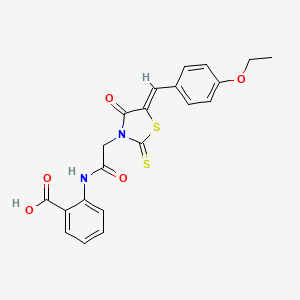
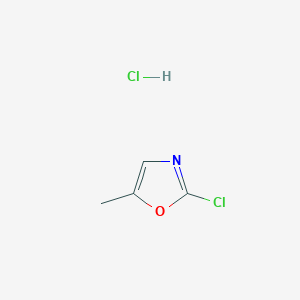
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide](/img/structure/B2887400.png)


![6-Phenyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2887404.png)
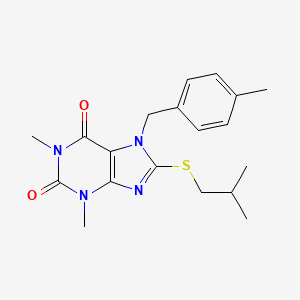
![3-chloro-N-[1-(3-chlorobenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2887407.png)